An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate (CAS 14003-12-4)
An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate (CAS 14003-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylfuran-2-carboxylate, a heterocyclic organic compound, is a versatile building block with growing significance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its current and potential applications, particularly in the realm of drug discovery. The document details experimental protocols for its synthesis and offers insights into the biological activities of related furan derivatives, suggesting potential avenues for future research and development.
Chemical and Physical Properties
Ethyl 5-methylfuran-2-carboxylate is a combustible liquid with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1][2] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14003-12-4 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Boiling Point | 201.18 °C (estimated) | |
| Melting Point | 10.58 °C (estimated) | |
| Vapor Pressure | 0.34 mm Hg at 25 °C (estimated) | |
| Water Solubility | 1457 mg/L at 25 °C (estimated) | |
| Log Kow (octanol-water partition coefficient) | 1.99 (estimated) | [1] |
| Appearance | Colorless to pale yellow clear liquid (est) | |
| Purity | >95% |
Synthesis of Ethyl 5-methylfuran-2-carboxylate
The primary method for the synthesis of Ethyl 5-methylfuran-2-carboxylate is the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
General Reaction Scheme
Caption: Fischer esterification of 5-methylfuran-2-carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the well-established Fischer esterification method.[3][4][5]
Materials:
-
5-methylfuran-2-carboxylic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux and extraction
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-2-carboxylic acid in a large excess of absolute ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methylfuran-2-carboxylate.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the furan ring.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| CH₃ (methyl on furan) | singlet | ~2.4 |
| CH₃ (ethyl group) | triplet | ~1.3 |
| CH₂ (ethyl group) | quartet | ~4.3 |
| Furan ring protons | doublets | ~6.2 and ~7.1 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O (ester) | ~159 |
| C2 (furan ring, attached to ester) | ~145 |
| C5 (furan ring, attached to methyl) | ~158 |
| C3 & C4 (furan ring) | ~110-120 |
| CH₂ (ethyl group) | ~61 |
| CH₃ (ethyl group) | ~14 |
| CH₃ (methyl on furan) | ~14 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Absorption Range (cm⁻¹) |
| C=O (ester carbonyl stretch) | 1715-1730 |
| C-O (ester stretch) | 1000-1300 |
| C-H (sp³ stretch) | 2850-3000 |
| C-H (furan ring stretch) | ~3100 |
| C=C (furan ring stretch) | ~1500-1600 |
Applications in Drug Development and Research
Furan derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] Ethyl 5-methylfuran-2-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The furan ring in Ethyl 5-methylfuran-2-carboxylate can be a bioisosteric replacement for a carboxylic acid or other functional groups in drug molecules, which can improve their pharmacokinetic properties.[9] The ester and methyl groups also provide handles for further chemical modifications to generate libraries of compounds for biological screening.
Potential Therapeutic Areas
Derivatives of furan have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory: Furan-containing compounds have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10][11][12]
-
Anticancer: Novel furan derivatives have been developed and evaluated for their cytotoxic activity against various cancer cell lines, with some showing promising results by inducing apoptosis and cell cycle arrest.[13][14][15][16][17][18]
-
Antiviral: The furan scaffold has been incorporated into molecules designed to inhibit viral replication, including influenza virus.[1]
The following diagram illustrates a hypothetical workflow for the utilization of Ethyl 5-methylfuran-2-carboxylate in a drug discovery program.
Caption: Drug discovery workflow utilizing Ethyl 5-methylfuran-2-carboxylate.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of Ethyl 5-methylfuran-2-carboxylate are limited, research on structurally similar furan derivatives provides valuable insights. For instance, some furan-based anticancer agents have been shown to induce apoptosis through the intrinsic mitochondrial pathway.
A potential signaling pathway that could be modulated by furan derivatives in cancer cells is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential apoptotic signaling pathway modulated by furan derivatives.
Safety and Handling
Ethyl 5-methylfuran-2-carboxylate is classified as a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.
Hazard Statements:
-
H227: Combustible liquid.
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
It is recommended to consult the full Safety Data Sheet (SDS) before use.
Conclusion
Ethyl 5-methylfuran-2-carboxylate is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its furan core provides a biologically relevant scaffold that can be readily modified to explore a wide range of chemical space. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents for various diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of Ethyl 5-methylfuran-2-carboxylate in their research endeavors.
References
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- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
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